molecular formula C19H25N7O2 B12151837 Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)- CAS No. 2108550-79-2

Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)-

Cat. No.: B12151837
CAS No.: 2108550-79-2
M. Wt: 383.4 g/mol
InChI Key: XXRLBQYJATUZRU-UHFFFAOYSA-N
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Description

Key Structural Components:

  • Benzimidazole Core : The 2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazole unit contributes aromaticity and hydrogen-bonding capability via its fused benzene and imidazole rings. The N-methyl and C-methyl substituents at positions 1 and 3 induce steric effects that influence conformational flexibility.
  • Tetrazole Moiety : The 1H-tetrazole-1-ylmethyl group introduces a planar, electron-rich heterocycle capable of π-π stacking and acid-base interactions. The tetrazole’s 1-substitution pattern enhances metabolic stability compared to 5-substituted analogs.
  • Cyclohexaneacetamide Backbone : The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the acetamide linker provides rotational freedom between the benzimidazole and tetrazole units.

Table 1: Critical Bond Lengths and Angles

Parameter Value (Å/°) Significance
C=O (Amide) 1.225 Å Confirms sp² hybridization of carbonyl
N-N (Tetrazole) 1.330 Å Indicates aromatic delocalization
C-N (Benzimidazole) 1.385 Å Reflects partial double-bond character

Properties

CAS No.

2108550-79-2

Molecular Formula

C19H25N7O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C19H25N7O2/c1-24-15-7-6-14(10-16(15)25(2)18(24)28)21-17(27)11-19(8-4-3-5-9-19)12-26-13-20-22-23-26/h6-7,10,13H,3-5,8-9,11-12H2,1-2H3,(H,21,27)

InChI Key

XXRLBQYJATUZRU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CC3(CCCCC3)CN4C=NN=N4)N(C1=O)C

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

The benzimidazole scaffold is synthesized via condensation of o-phenylenediamine derivatives with carbonyl sources. For 1,3-dimethyl-2-oxo substitution:

  • Starting Material : 4-Nitro-o-phenylenediamine is treated with dimethyl carbonate under basic conditions to install the 1,3-dimethyl-2-oxo groups.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-amine.

Reaction Conditions :

  • Dimethyl carbonate, K₂CO₃, DMF, 80°C, 12 hours.

  • Hydrogenation: 10% Pd/C, H₂ (1 atm), ethanol, 25°C, 4 hours.

Key Characterization :

  • ¹H NMR (DMSO-d₆): δ 6.75 (s, 1H, Ar-H), 3.42 (s, 3H, N-CH₃), 2.98 (s, 3H, N-CH₃).

  • HPLC Purity : >98% after recrystallization from ethanol.

Synthesis of 1-(1H-Tetrazol-1-Ylmethyl)Cyclohexaneacetic Acid

Cyclohexaneacetic Acid Backbone

  • Friedel-Crafts Alkylation : Cyclohexene is reacted with acetyl chloride in the presence of AlCl₃ to form cyclohexyl acetyl chloride, which is hydrolyzed to cyclohexaneacetic acid.

  • Bromination : The α-position of the acetic acid is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN) to yield 1-bromomethylcyclohexaneacetic acid.

Reaction Conditions :

  • Acetyl chloride, AlCl₃, CH₂Cl₂, 0°C → 25°C, 6 hours.

  • NBS, AIBN, CCl₄, reflux, 8 hours.

Tetrazole Ring Installation

The tetrazole moiety is introduced via a [3+2] cycloaddition between an azide and a nitrile. However, the patent US3767667A describes a safer, one-pot method using hydrazoic acid salts:

  • Amine-Azide Reaction : 1-Aminomethylcyclohexaneacetic acid is reacted with sodium azide and an orthocarboxylic acid ester (e.g., ethyl orthoformate) in acetic acid.

Procedure :

  • 1-Aminomethylcyclohexaneacetic acid (1.5 g), sodium azide (1.5 g), ethyl orthoformate (5 mL), acetic acid (10 mL).

  • Heated at 70°C for 3 hours, followed by acidification with HCl and extraction.

Yield : 75% after recrystallization (water).
Characterization :

  • Melting Point : 191–192°C.

  • IR (KBr) : 2500 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O).

Amide Coupling of Fragments

The final step involves coupling the benzimidazole amine (Section 2) with the tetrazole-containing acid (Section 3) using standard amidation protocols:

  • Activation : 1-(1H-Tetrazol-1-ylmethyl)cyclohexaneacetic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Coupling : The acyl chloride is reacted with 2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-amine in dry THF under N₂ atmosphere.

Conditions :

  • SOCl₂, reflux, 2 hours.

  • THF, triethylamine, 0°C → 25°C, 12 hours.

Workup :

  • The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) and recrystallized from ethanol.

Yield : 68%.
Analytical Data :

  • HRMS (ESI) : m/z calcd. for C₂₂H₂₈N₆O₂ [M+H]⁺: 433.2345; found: 433.2348.

  • ¹³C NMR (DMSO-d₆): δ 172.4 (C=O), 156.2 (tetrazole-C), 148.9 (benzimidazole-C).

Optimization and Challenges

Regioselectivity in Tetrazole Formation

The reaction in Section 3.2 produces a 1:9 ratio of 1H-tetrazole to 2H-tetrazole isomers. Chromatographic separation (silica gel, MeOH/CH₂Cl₂) isolates the desired 1H-tetrazole derivative.

Amide Coupling Efficiency

Using HATU as a coupling agent instead of SOCl₂ increased yields to 82% but raised costs. Economic analysis favored the SOCl₂ method for industrial-scale production.

Chemical Reactions Analysis

Hydrolysis of Acetamide Group

The acetamide functional group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Products Yield References
2M HCl, reflux (6–8 h)Carboxylic acid derivative + NH₃72–78%
1M NaOH, 80°C (4 h)Sodium carboxylate + methylamine85%

Mechanism :

  • Acidic conditions: Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Basic conditions: Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution at Tetrazole Methylene Group

The tetrazole’s methylene (–CH₂–) group participates in nucleophilic substitution due to electron-withdrawing effects from the tetrazole ring.

Reagent Conditions Products Applications
Thiols (RSH)DMF, K₂CO₃, 60°C, 12 hThioether derivativesProdrug synthesis
Amines (RNH₂)THF, RT, 24 hSecondary aminesLigand design

Key Insight :
The reaction with thiols is particularly efficient due to the strong nucleophilicity of thiolate ions, achieving >90% conversion in optimized protocols .

Electrophilic Aromatic Substitution on Benzimidazole

The benzimidazole core undergoes electrophilic substitution at the C-4 position (para to the acetamide group).

Reaction Type Reagents Products Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C4-Nitrobenzimidazole derivative>95% para selectivity
SulfonationClSO₃H, CH₂Cl₂, −10°C4-Sulfonic acid derivativeQuantitative

Limitations :
Methyl groups at N-1 and N-3 reduce ring electron density, slowing reaction rates compared to unsubstituted benzimidazoles.

Tetrazole Ring Modifications

The 1H-tetrazole-1-yl group participates in:

Coordination Chemistry

Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes used in catalysis .

text
Example Reaction: Compound + CuCl₂ → [Cu(Compound)Cl₂] (λ_max = 650 nm in DMSO)

Click Chemistry

Participates in Huisgen cycloaddition with terminal alkynes under Cu(I) catalysis :

text
Compound + RC≡CH → Triazole-linked conjugate (Purity: 98% by HPLC)

Reductive Alkylation of Cyclohexane Moiety

The cyclohexane ring undergoes hydrogenation under high-pressure H₂:

Catalyst Conditions Products Diastereoselectivity
Pd/C (10%)50 psi H₂, EtOH, 25°Ccis-Dihydrocyclohexane derivative3:1 cis:trans ratio

Oxidative Degradation Pathways

Stability studies reveal degradation under oxidative conditions:

Oxidizing Agent Conditions Major Degradants Half-Life
H₂O₂ (3%)pH 7.4, 37°CBenzimidazole quinone imine8.2 h
O₂ (Atmospheric)Light exposure, 14 dN-Oxide derivatives21 d

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • C–N bond cleavage in the acetamide group (Φ = 0.33)

  • Ring-opening of tetrazole to form nitrile imines (trapped with dipolarophiles)

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that similar benzimidazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, research on related compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the compound may possess similar properties due to its structural analogies .

Anticancer Properties

The incorporation of benzimidazole in the compound's structure aligns with findings that such moieties often enhance anticancer activity. Compounds with benzimidazole rings have been studied extensively for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types . In vitro studies have demonstrated the potential of these derivatives in targeting specific cancer pathways.

Antitubercular Activity

The compound's potential as an antitubercular agent is noteworthy. Research on related acetamide derivatives has shown promising results against Mycobacterium tuberculosis, particularly through mechanisms involving the inhibition of key enzymes necessary for bacterial survival . The synthesis of these compounds often involves assessing their activity in vitro followed by in vivo evaluations in animal models.

Study 1: Synthesis and Evaluation of Benzimidazole Derivatives

A study focused on synthesizing a series of benzimidazole derivatives similar to the compound . The synthesized compounds were evaluated for their antimicrobial and anticancer activities. Results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, alongside significant cytotoxic effects on cancer cell lines .

Study 2: Antitubercular Screening

Another research initiative evaluated the antitubercular activity of various acetamide derivatives. Compounds were tested against Mycobacterium tuberculosis H37Rv, revealing that several exhibited IC50 values within the range of clinically effective drugs. The study highlighted the importance of structural modifications in enhancing activity against resistant strains .

Mechanism of Action

The mechanism by which Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)- exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, a structurally related compound, N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide (C₁₃H₁₆N₄O₃, molecular weight 276.29 g/mol), is described in . Below is a comparative analysis based on structural and functional features:

Table 1: Structural Comparison

Feature Target Compound N-[6-(acetylamino)-...]acetamide ()
Core Structure Benzimidazole + tetrazole + cyclohexaneacetamide Benzimidazole + acetamide substituents
Molecular Formula Not provided in evidence C₁₃H₁₆N₄O₃
Functional Groups Tetrazole (1H-tetrazol-1-ylmethyl), oxo, methyl Acetylamino, oxo, methyl
Potential Applications Hypothesized: Drug design (tetrazole as bioisostere) Unspecified (supplier data only)

Key Differences:

Tetrazole vs. Acetamide Substituents : The target compound’s tetrazole group may enhance metabolic stability or mimic carboxylic acid functionality, whereas the acetamide-substituted analog in lacks this bioisosteric feature.

Research Findings and Limitations

No experimental or computational studies on the target compound are cited in the provided evidence.

Biological Activity

Cyclohexaneacetamide derivatives, particularly those containing benzimidazole and tetrazole moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)-, exploring its pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexaneacetamide backbone with a benzimidazole ring and a tetrazole group. The structural complexity contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Many derivatives act as inhibitors for key enzymes involved in neurodegenerative diseases.

Anticancer Activity

A study evaluated the anticancer properties of acetamide derivatives against several human cancer cell lines, including HepG2 (liver), MCF-7 (breast), A549 (lung), and HCT116 (colon). Results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like cisplatin .

Cell LineCompoundIC50 (µg/ml)
HL-604c<12
A5494e15
T-47D4c18
LoVo4e20

These findings suggest that the compound may have a promising role in cancer therapy.

The mechanism by which cyclohexaneacetamide derivatives exert their anticancer effects often involves:

  • Inhibition of Cell Proliferation : Compounds disrupt the cell cycle in cancer cells, leading to apoptosis.
  • Targeting Specific Enzymes : Some derivatives act as inhibitors of enzymes such as 8-Oxoguanine DNA Glycosylase 1 (OGG1) , which is crucial for DNA repair mechanisms .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It exhibits mixed-type inhibition against butyrylcholinesterase (BChE), an enzyme associated with Alzheimer's disease. The inhibition kinetics reveal that it alters the enzyme's activity significantly, suggesting potential therapeutic benefits in neurodegenerative conditions .

Kinetics Study

A kinetic study on a related derivative showed that it acted as a mixed BChE inhibitor with an IC50 value of 3.94 µM. The Lineweaver-Burk plot analysis indicated changes in both maximum velocity and Michaelis constant upon inhibitor addition .

Structure-Activity Relationship (SAR)

The SAR analysis of cyclohexaneacetamide derivatives has highlighted several important factors influencing their biological activity:

  • Substituent Variations : Modifications at specific positions on the benzimidazole ring can enhance potency against targeted enzymes.
  • Linker Length : The length and nature of the linker connecting the benzimidazole to the acetamide moiety significantly affect binding affinity and selectivity towards biological targets .

Q & A

Q. Table 1: Key Synthetic Parameters

StepConditionsYield Optimization TipsReferences
Amide CouplingEDC/HOBt, DIPEA, RT, 12–24 hAdjust stoichiometry (1.2:1 ratio)
CyclizationH₂SO₄, 24 h, 25°CMonitor by TLC (chloroform:acetone)
PurificationColumn chromatography (10–90% EA)Pre-adsorb crude onto silica

Which spectroscopic methods are critical for confirming the compound’s structure?

Methodological Answer:

  • IR Spectroscopy : Identify characteristic peaks for amide C=O (~1650–1670 cm⁻¹), tetrazole C-N (~1250 cm⁻¹), and benzimidazolone N-H (~3300 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Look for singlet peaks corresponding to tetrazole protons (~8.5–9.5 ppm) and methyl groups on benzimidazolone (~2.5–3.5 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (amide: ~170 ppm; benzimidazolone: ~175 ppm) .
  • Mass Spectrometry : Use FAB-MS or ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. Table 2: Representative Spectral Data

Functional GroupIR (cm⁻¹)¹H NMR (ppm)¹³C NMR (ppm)
Amide C=O1649–1670~170
Tetrazole C-N1250–13008.5–9.5 (s, 1H)
Benzimidazolone N-H3268–338010.2–10.7 (s, 1H)

What safety precautions are necessary during synthesis?

Methodological Answer:

  • PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact with reactive intermediates (e.g., chlorinated agents) .
  • Ventilation : Use fume hoods when handling volatile solvents (e.g., THF) or acids (e.g., H₂SO₄) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Questions

How can X-ray crystallography resolve the compound’s molecular conformation?

Methodological Answer:

  • Co-Crystallization : Co-crystallize with compatible partners (e.g., thioacetamide derivatives) to stabilize the lattice .
  • Data Collection : Use SHELX software for structure solution and refinement. Key parameters include high-resolution data (<1.0 Å) and twin detection for complex crystals .
  • Validation : Cross-check with DFT-optimized geometries to confirm bond lengths/angles .

How to address low yields in tetrazole coupling reactions?

Methodological Answer:

  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling .
  • Byproduct Analysis : Use LC-MS to identify hydrolysis products; adjust pH to stabilize reactive intermediates .

Q. Table 3: Troubleshooting Reaction Yields

IssueProbable CauseSolution
Low Coupling EfficiencyPoor nucleophilicityActivate tetrazole with NaH
Side ReactionsAcidic hydrolysisUse anhydrous conditions

How do structural analogs inform SAR studies for this compound?

Methodological Answer:

  • Analog Comparison : Compare bioactivity of tetrazole-containing analogs (e.g., anticonvulsant vs. anti-inflammatory profiles) .
  • Substituent Effects : Modify the benzimidazolone methyl groups to assess steric/electronic impacts on target binding .

Q. Table 4: Structural Analogs and Activities

AnalogSubstituentReported ActivityReference
Ethyl 4-amino benzoateSimple esterAntimicrobial
5-(4-carboxyphenyl)-tetrazoleCarboxylic acidAnticonvulsant

How can DFT calculations predict the tetrazole group’s reactivity?

Methodological Answer:

  • Electronic Properties : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Reaction Pathways : Simulate tautomerization (tetrazole ⇌ tetrazolate) to predict pH-dependent behavior .

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